
Zinc(1+), bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc(1+), bromo- is a chemical compound that consists of a zinc ion with a +1 charge and a bromide ion. This compound is of interest in various fields of chemistry due to its unique properties and reactivity. Zinc bromide, in particular, is widely used in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc(1+), bromo- can be synthesized through several methods. One common method involves the direct reaction of zinc metal with bromine gas. The reaction is typically carried out in a controlled environment to ensure safety and efficiency:
Zn+Br2→ZnBr2
Another method involves the reaction of zinc oxide with hydrobromic acid:
ZnO+2HBr→ZnBr2+H2O
Industrial Production Methods
In industrial settings, zinc bromide is often produced by the reaction of zinc sulfate with sodium bromide in an aqueous solution. The resulting zinc bromide is then purified through crystallization:
ZnSO4+2NaBr→ZnBr2+Na2SO4
Chemical Reactions Analysis
Types of Reactions
Zinc(1+), bromo- undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Zinc bromide can participate in redox reactions where zinc is oxidized or reduced.
Substitution Reactions: Zinc bromide can undergo substitution reactions, particularly in organic synthesis, where it acts as a source of bromide ions.
Common Reagents and Conditions
Common reagents used in reactions with zinc bromide include:
Hydrobromic Acid: Used in the preparation of zinc bromide from zinc oxide.
Sodium Bromide: Used in industrial production methods.
Major Products Formed
The major products formed from reactions involving zinc bromide depend on the specific reaction conditions. For example, in organic synthesis, zinc bromide can be used to form organozinc compounds, which are valuable intermediates in various chemical processes.
Scientific Research Applications
Zinc(1+), bromo- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of organozinc compounds.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use in zinc-based medications.
Industry: Used in the production of transparent window materials for high-gamma radiation environments and in zinc-bromine flow batteries for energy storage
Mechanism of Action
The mechanism of action of zinc(1+), bromo- involves its ability to donate or accept electrons in redox reactions. In biological systems, zinc ions can interact with various enzymes and proteins, influencing their activity and function. The bromide ion can also participate in substitution reactions, making zinc bromide a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Zinc Chloride (ZnCl2): Similar to zinc bromide but with chloride ions instead of bromide ions. Used in similar applications but has different reactivity and properties.
Zinc Iodide (ZnI2): Contains iodide ions and is used in organic synthesis and other applications.
Zinc Fluoride (ZnF2): Contains fluoride ions and is used in different industrial applications.
Uniqueness
Zinc(1+), bromo- is unique due to its specific reactivity and properties. The bromide ion provides distinct reactivity compared to other halides, making zinc bromide a valuable reagent in various chemical processes .
Properties
CAS No. |
23732-82-3 |
|---|---|
Molecular Formula |
BrZn+ |
Molecular Weight |
145.3 g/mol |
IUPAC Name |
bromozinc(1+) |
InChI |
InChI=1S/BrH.Zn/h1H;/q;+2/p-1 |
InChI Key |
ZXCTUBXTVRUBOH-UHFFFAOYSA-M |
Canonical SMILES |
[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


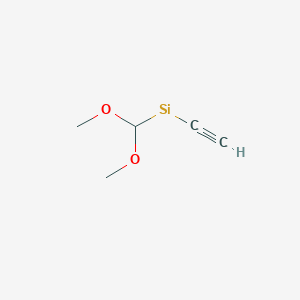
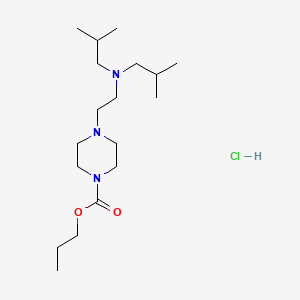
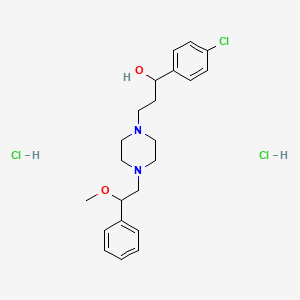
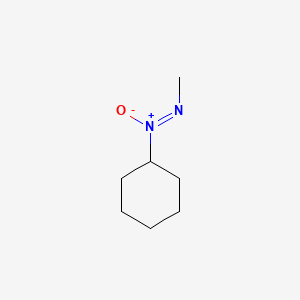
![1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea](/img/structure/B14696565.png)
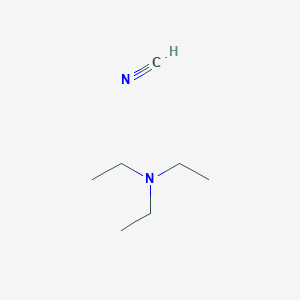
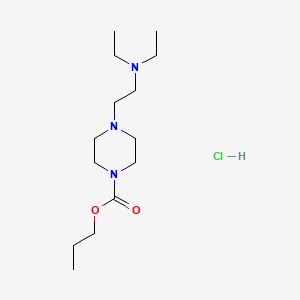
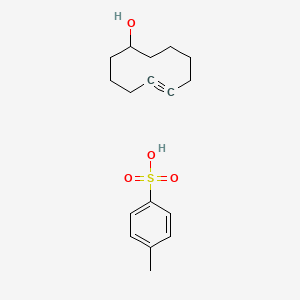
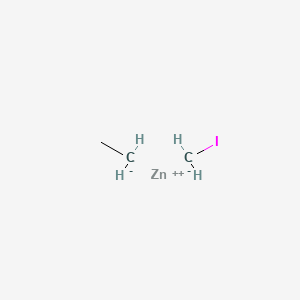
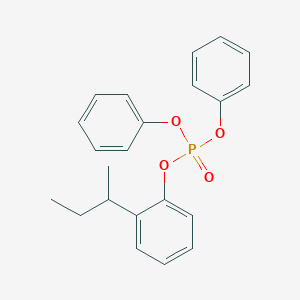
![5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14696598.png)

![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696614.png)
![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)
